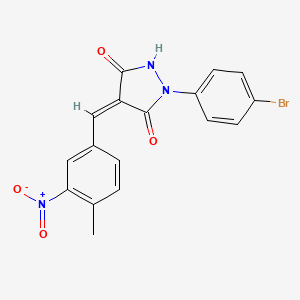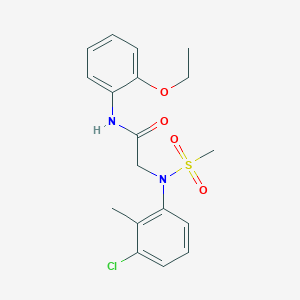![molecular formula C24H22N2O6S B3569564 Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B3569564.png)
Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Descripción general
Descripción
Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound that features a morpholine ring, a sulfonyl group, and two benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonylbenzoyl intermediate: This step involves the reaction of 3-aminobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Coupling with phenyl benzoate: The sulfonylbenzoyl intermediate is then reacted with phenyl benzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Phenyl 4-[(3-morpholin-4-ylsulfonyl)phenyl]benzoate
- Phenyl 4-[(3-piperidin-4-ylsulfonylbenzoyl)amino]benzoate
- Phenyl 4-[(3-pyrrolidin-4-ylsulfonylbenzoyl)amino]benzoate
Comparison: Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propiedades
IUPAC Name |
phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(19-5-4-8-22(17-19)33(29,30)26-13-15-31-16-14-26)25-20-11-9-18(10-12-20)24(28)32-21-6-2-1-3-7-21/h1-12,17H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBALNDDHCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B3569494.png)
METHANONE](/img/structure/B3569497.png)
![Benzyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B3569501.png)
![[6,8-Dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-methylphenyl)methanone](/img/structure/B3569504.png)
![2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B3569522.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B3569527.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3569531.png)
![2-(4-tert-butyl-2-methylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B3569539.png)
![2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(3-methylphenyl)benzamide](/img/structure/B3569557.png)

![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B3569577.png)

